4-(2-Cyano-3-oxopentyl)benzonitrile
Description
4-(2-Cyano-3-oxopentyl)benzonitrile is a benzonitrile derivative featuring a pentyl side chain substituted with a cyano (-CN) and ketone (-C=O) group. Thus, comparisons with structurally analogous compounds must rely on indirect inferences from related studies.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(2-cyano-3-oxopentyl)benzonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-6,12H,2,7H2,1H3 |
InChI Key |
RJGPAZWFWOJMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC1=CC=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A key analogue is 4-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27) . While both compounds share a benzonitrile core, their substituents differ significantly:
Structural Implications :
- Electron-Withdrawing Groups: The cyano and ketone groups in the target compound enhance polarity and may stabilize charge-transfer states, as seen in studies of twisted intramolecular charge-transfer (TICT) systems .
Spectroscopic and Analytical Data
- High-Resolution Mass Spectrometry (HRMS) : Compound 27’s HRMS ([M+H]+: 394.1009) confirms precise mass matching, a critical step in validating nitrile-containing compounds . The target compound would likely require analogous validation.
- Such effects may differentiate the target from less-polar analogues like Compound 25.
Data Table: Comparative Analysis
Research Findings and Implications
- The target compound’s simpler structure may prioritize physicochemical studies over biological screening.
- Solvent Interactions : emphasizes that solvent polarity dramatically affects emission spectra in nitrile-containing compounds . The target’s ketone group may amplify these effects compared to Compound 27’s ether linkage.
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